5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide and its derivatives often involves reactions with acetylacetone, arylidenemalononitriles, or through condensation processes using isatin and aldehydes. These methods yield a variety of pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, showcasing the compound's versatility as a precursor for further chemical synthesis (Hafez et al., 2013). Another approach involves a novel and efficient route starting from potassium tricyanomethanide, indicating a versatile synthesis method for related carboxamides (Bobko et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography, revealing differences in molecular geometries due to substituents at the 1- and 4-positions of the imidazole ring. Intramolecular hydrogen bonding plays a crucial role in stabilizing these structures, leading to an extended planar structural pattern (Banerjee et al., 1999).
Chemical Reactions and Properties
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide derivatives participate in reactions leading to the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating their reactivity and utility in creating more complex heterocyclic compounds (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are significantly influenced by the compound's specific functional groups and its molecular geometry. While specific studies on 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide are scarce, related research emphasizes the importance of structural elements in determining these properties.
Chemical Properties Analysis
Chemical properties such as reactivity with different reagents, stability under various conditions, and the ability to form bonds with other molecules are essential for understanding the compound's applications in synthesis and pharmaceuticals. The formation of Schiff bases and pyrazolo[1,5-a]-pyrimidine derivatives exemplifies its chemical versatility and potential for creating a wide range of substances (Hafez et al., 2013).
Scientific Research Applications
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Organic Chemistry Synthesis
- This compound is often used in the field of organic chemistry for the synthesis of various derivatives . The methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out, and could involve various techniques common in organic chemistry, such as reflux, distillation, or chromatography .
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Preparation of Ni(II) Complexes with Schiff Base Ligands
Safety And Hazards
The compound has a GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-5-4(6(8)12)3-9-10(5)1-2-11/h3,11H,1-2,7H2,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEVMTCGZIVZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)N)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279180 | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |
CAS RN |
58046-52-9 | |
Record name | NSC11582 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-1-(2-HYDROXYETHYL)-4-PYRAZOLECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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